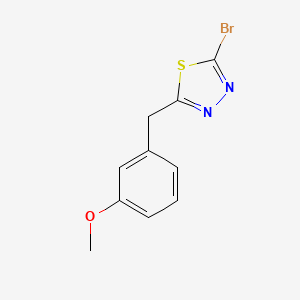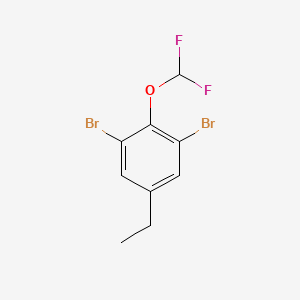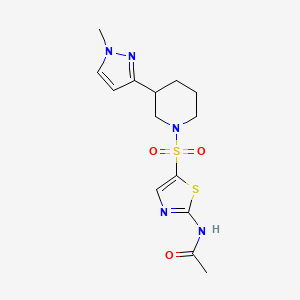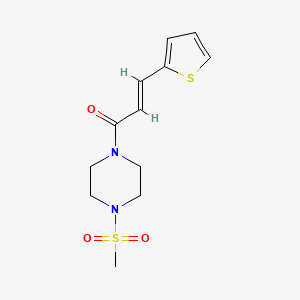![molecular formula C14H9F6N3O3S B2940827 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 320420-63-1](/img/structure/B2940827.png)
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiazole, a heterocyclic compound. It contains functional groups such as carbonyl, urea, and trifluoromethoxy . It’s a complex molecule that can be used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl carboxylic acid ester with sodium hydroxide in a dry reaction flask under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . After the reaction is complete, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate . The combined organic layer is dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains trifluoromethyl and trifluoromethoxy groups, which are electron-withdrawing groups .Physical And Chemical Properties Analysis
The compound is a white to light yellow to light orange crystal . It has a melting point of 186-187°C . It is soluble in methanol . Its density is predicted to be 1.570±0.06 g/cm3 . It has a predicted boiling point of 285.5±40.0 °C .Applications De Recherche Scientifique
Anticancer Agent Development
This compound has been explored for its potential as an anticancer agent. Specifically, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the Werner (WRN) helicase, which is involved in DNA repair mechanisms . Inhibiting WRN helicase can lead to increased genomic instability in cancer cells, thereby hindering their proliferation and survival .
DNA Damage Response (DDR) Targeting
The DNA damage response is a critical pathway in maintaining genomic integrity. Compounds like N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea are being studied for their role in targeting DDR pathways. This can be particularly useful in treating tumors that exhibit abnormal DNA repair mechanisms .
Pharmacological Applications
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties. The presence of this group in the compound under discussion suggests potential applications in drug development, where it could be used to improve the efficacy and stability of new pharmacological agents .
Organofluorine Chemistry
In the field of organofluorine chemistry, the compound’s fluorine-containing functional groups are of interest. These groups can significantly affect the growth and development of pharmaceuticals, making the compound a valuable entity for further chemical modifications and applications in medicine .
Antifungal Activity
Some derivatives of this compound have been synthesized and tested for their antifungal activity. The presence of the trifluoromethyl and phenyl groups may contribute to the compound’s ability to inhibit the growth of various fungal species, making it a candidate for antifungal drug development .
Agricultural Chemicals
The structural features of N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea suggest potential applications in the development of agricultural chemicals. Its derivatives could be used to create new pesticides or herbicides with improved efficacy and reduced environmental impact .
Mécanisme D'action
Propriétés
IUPAC Name |
2-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O3S/c1-6-21-10(13(15,16)17)9(27-6)11(24)23-12(25)22-7-2-4-8(5-3-7)26-14(18,19)20/h2-5H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URILTYHIZOUFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)





![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)